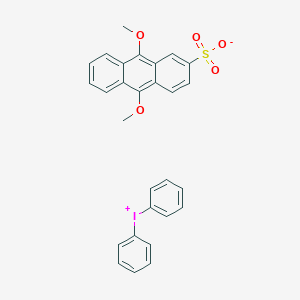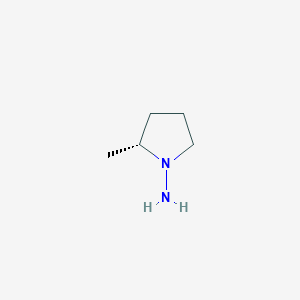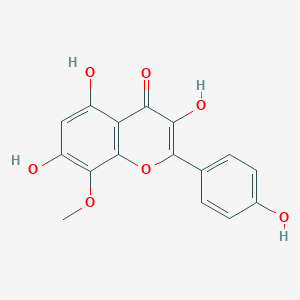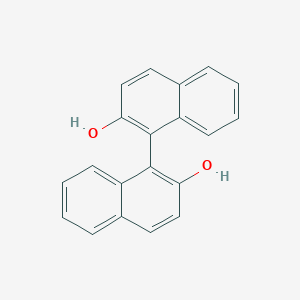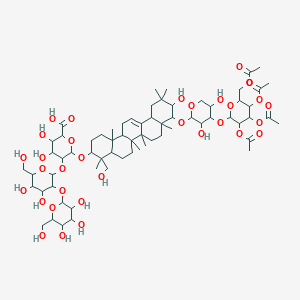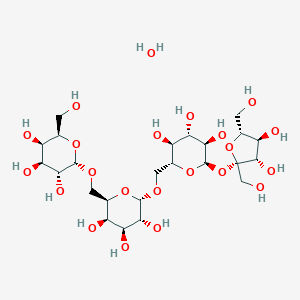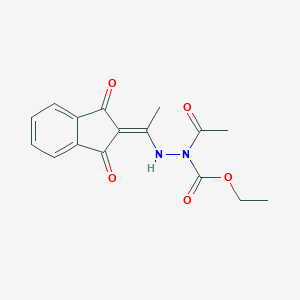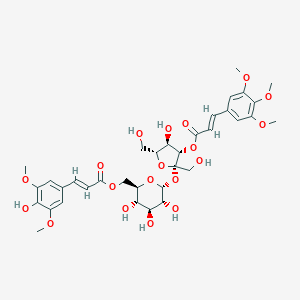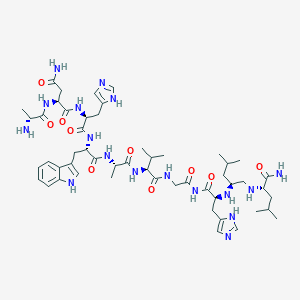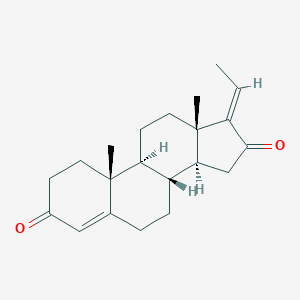
Xanthiazone
Overview
Description
Scientific Research Applications
Phytochemical Research
Xanthiazone has been isolated and identified from the ethyl acetate fraction and methanol extract of whole plants of Xanthium strumarium during phytochemical research .
Traditional Medicine
Xanthium strumarium, which contains Xanthiazone, is used in traditional medicine for treating various ailments such as nasal diseases, allergic rhinitis, eczema, high fever, conjunctivitis, leucoderma, epilepsy, salivation, congestive heart diseases, nephritis, toxemia of pregnancy, hypertension, premenstrual tension, and poisonous bites of insects .
Pharmacological Studies
The mechanism of Xanthium strumarium in treating allergic rhinitis has been studied extensively in modern pharmacological studies .
Drug Delivery Systems
There is research into developing a phyto-niosomal-based drug delivery system that encapsulates Xanthium strumarium L. methanolic extracts for improved therapeutic value .
Safety and Hazards
Mechanism of Action
Target of Action
Xanthiazone is a thiazinedione extracted from the fruits of Xanthium strumarium The primary targets of Xanthiazone are not explicitly mentioned in the available literature
Biochemical Pathways
As a thiazinedione, it may potentially affect pathways involving the enzyme xanthine oxidase . Xanthine oxidase catalyzes the conversion of xanthine to uric acid, so inhibition of this enzyme could affect purine metabolism.
Result of Action
Some thiazinediones have been found to exhibit cytotoxic activity against various cancer cell lines , but it is unclear whether this applies specifically to Xanthiazone.
properties
IUPAC Name |
7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLBWKAXMIGTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthiazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Xanthiazone?
A: Xanthiazone is a sulfur-containing heterocyclic compound belonging to the thiazinedione class. While its exact molecular formula and weight can vary slightly depending on the specific derivative, the core structure consists of a benzo[1,4]thiazine ring system with a 3,5-dione moiety. For instance, Xanthiazone itself has the molecular formula C12H11NO4S [, ]. Structural elucidation has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy [, ].
Q2: From which natural sources can Xanthiazone be isolated?
A: Xanthiazone has been primarily isolated from the fruits of Xanthium strumarium [, , ], commonly known as cocklebur, a plant with a history of use in traditional medicine. It has also been found in Xanthium sibiricum [, ], another species within the same genus.
Q3: What are the reported biological activities of Xanthiazone?
A: Studies have shown that Xanthiazone and its derivatives possess cytotoxic activity against various cancer cell lines. Specifically, Xanthiazone exhibited activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines []. Further research is needed to understand the precise mechanisms of action responsible for these effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



